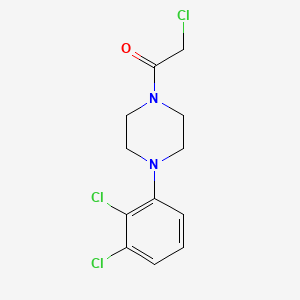

2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC14842302

Molecular Formula: C12H13Cl3N2O

Molecular Weight: 307.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13Cl3N2O |

|---|---|

| Molecular Weight | 307.6 g/mol |

| IUPAC Name | 2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C12H13Cl3N2O/c13-8-11(18)17-6-4-16(5-7-17)10-3-1-2-9(14)12(10)15/h1-3H,4-8H2 |

| Standard InChI Key | NHIBNRMGDYAKMV-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CCl |

Introduction

2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone is a chemical compound with significant interest in medicinal chemistry, particularly in neuropharmacology. Its molecular formula is C12H13Cl3N2O, and it has a molecular weight of approximately 307.6 g/mol . This compound features a piperazine ring and multiple chlorine atoms, which contribute to its unique reactivity and biological properties.

Biological Activity and Applications

2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone exhibits potential pharmacological properties, particularly in neuropharmacology. It is investigated for its effects on neurotransmitter systems, including serotonin and dopamine pathways. Derivatives of this compound may possess antidepressant and anxiolytic effects due to their interaction with specific receptors in the central nervous system.

Synthesis and Reactivity

Several synthesis methods have been developed for this compound, leveraging its reactivity influenced by the electron-withdrawing chlorine atoms. These methods are crucial for exploring its pharmacological potential and for further chemical modifications.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-1-(4-(2,5-dichlorophenyl)piperazin-1-yl)ethanone | Different dichlorophenyl substitution | May exhibit different biological activity |

| 2-Chloro-N-(4-chlorobenzyl)piperazine | Lacks ethanone functionality | Focused on different receptor interactions |

| 4-(2,3-Dichlorophenyl)-piperazine | No carbonyl group present | Primarily studied for its psychoactive effects |

Research Findings and Future Directions

Research on 2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone focuses on its binding affinity to various receptors and enzymes, employing techniques such as interaction studies. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Future research may explore its potential in drug development for neuropharmacological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume